Cas no 52949-83-4 (Ajugol)
Ajugol structure
Product Name:Ajugol
Ajugol 化学的及び物理的性質
名前と識別子
-
- Ajugol
- Leonuride
- myoporoside
- beta-D-Glucopyranoside (1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-hexahydro-5,7-dihydroxy-7-methylcyclopenta[c]pyran-1-yl
- (2R)-2-[[(4As,7S,7aS)-5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-
- Ajugol; Leonuride
- (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- s9119
- UNII-3W9VFT5UKU
- CID 6452750
- (2S,3S,4R,5R,6S)-6-[[(4aS,7S,7aR)-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
- beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-5,7-dihydroxy-7-methylcyclopenta(c)pyran-1-yl, (1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha))-
- MS-25360
- .BETA.-D-GLUCOPYRANOSIDE, (1S,4AR,5R,7S,7AS)-1,4A,5,6,7,7A-HEXAHYDRO-5,7-DIHYDROXY-7-METHYLCYCLOPENTA(C)PYRAN-1-YL
- HY-N0914
- CS-4174
- SCHEMBL4604126
- MFCD28902296
- 52949-83-4
- CCG-268007
- .BETA.-D-GLUCOPYRANOSIDE, 1,4A,5,6,7,7A-HEXAHYDRO-5,7-DIHYDROXY-7-METHYLCYCLOPENTA(C)PYRAN-1-YL, (1S-(1.ALPHA.,4A.ALPHA.,5.ALPHA.,7.ALPHA.,7A.ALPHA.))-
- (2S,3S,4R,5R,6S)-6-(((1R,4AS,7S,7AR)-7-HYDROXY-7-METHYL-1,4A,5,6,7,7A-HEXAHYDROCYCLOPENTA(C)PYRAN-1-YL)OXY)-2-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-2,3,4,5-TETRAOL
- AKOS030526836
- CHEMBL3810218
- AC-35048
- (1S,4AR,5R,7S,7AS)-1,4A,5,6,7,7A-HEXAHYDRO-5,7-DIHYDROXY-7-METHYLCYCLOPENTA(C)PYRAN-1-YL .BETA.-D-GLUCOPYRANOSIDE
- EX-A8002S
- 1ST171005
- BETA-D-GLUCOPYRANOSIDE, (1S,4AR,5R,7S,7AS)-1,4A,5,6,7,7A-HEXAHYDRO-5,7-DIHYDROXY-7-METHYLCYCLOPENTA(C)PYRAN-1-YL
- 3W9VFT5UKU
- CHEBI:228848
- AjugolAjugol; Leonuride; (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-{[(1S,4AR,5R,7S,7AS)-5,7-DIHYDROXY-7-METHYL-1H,4AH,5H,6H,7AH-CYCLOPENTA[C]PYRAN-1-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- DA-60863
- (1S,4AR,5R,7S,7AS)-1,4A,5,6,7,7A-HEXAHYDRO-5,7-DIHYDROXY-7-METHYLCYCLOPENTA(C)PYRAN-1-YL BETA-D-GLUCOPYRANOSIDE
-
- インチ: 1S/C15H24O9/c1-15(21)4-7(17)6-2-3-22-13(9(6)15)24-14-12(20)11(19)10(18)8(5-16)23-14/h2-3,6-14,16-21H,4-5H2,1H3/t6-,7+,8+,9+,10+,11-,12+,13-,14-,15-/m0/s1
- InChIKey: VELYAQRXBJLJAK-XKKWFBPMSA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@@]2([H])[C@@]([H])(C([H])=C([H])O1)[C@@]([H])(C([H])([H])[C@]2(C([H])([H])[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 348.14200
- どういたいしつりょう: 348.14203234 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 9
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 486
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 149
- ぶんしりょう: 348.34
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.57
- ゆうかいてん: No data available
- ふってん: 617.9±55.0 °C at 760 mmHg
- フラッシュポイント: 327.5±31.5 °C
- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 3.7 mg/mL(10.62 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 149.07000
- LogP: -2.22990
Ajugol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303嚥下は有害である可能性がある+H 313皮膚接触は有害である可能性がある+h 333吸入は体に有害である可能性がある
- 警告文: P 264治療後は徹底的に清潔に+P 280防護手袋をはめる/防護服を着る/ゴーグルをはめる/防護マスクをはめる+P 305もしそれが目に入ったら+P 351水で数分丁寧に洗い流す+P 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+P 337目の刺激が続くなら+P 313医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303嚥下は有害である可能性がある+H 313皮膚接触は有害である可能性がある+h 333吸入は体に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ajugol 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0914-10mM*1mLinDMSO |
Ajugol |
52949-83-4 | 99.13% | 10mM*1mLinDMSO |
¥1320 | 2022-05-18 | |
| MedChemExpress | HY-N0914-5mg |
Ajugol |
52949-83-4 | 99.13% | 5mg |
¥1200 | 2025-04-16 | |
| MedChemExpress | HY-N0914-10mg |
Ajugol |
52949-83-4 | 99.13% | 10mg |
¥2000 | 2025-04-16 | |
| ChemFaces | CFN90759-20mg |
Ajugol |
52949-83-4 | >=98% | 20mg |
$118 | 2021-07-22 | |
| S e l l e c k ZHONG GUO | S9119-1mg |
Leonuride |
52949-83-4 | 1mg |
¥1204.77 | 2023-09-15 | ||
| ChemScence | CS-4174-5mg |
Ajugol |
52949-83-4 | >98.0% | 5mg |
$144.0 | 2022-04-27 | |
| ChemScence | CS-4174-10mg |
Ajugol |
52949-83-4 | >98.0% | 10mg |
$240.0 | 2022-04-27 | |
| DC Chemicals | DCZ-150-20 mg |
Ajugol |
52949-83-4 | >98% | 20mg |
$280.0 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A860619-5mg |
Ajugol |
52949-83-4 | BR | 5mg |
¥1,590.30 | 2022-01-13 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL84198-10MG |
Ajugol |
52949-83-4 | 10mg |
¥4478.66 | 2024-12-26 |
Ajugol サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:52949-83-4)Ajugol
注文番号:A1203802
在庫ステータス:in Stock
はかる:5mg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:51
価格 ($):194.0
Email:sales@amadischem.com
Ajugol 関連文献
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
52949-83-4 (Ajugol) 関連製品
- 50906-66-6(b-D-Glucopyranoside,1,4a,5,6,7,7a-hexahydro-5,7-dihydroxy-7-methylcyclopenta[c]pyran-1-yl)
- 149155-50-0(b-D-Glucopyranoside,(1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-hexahydro-1a-(hydroxymethyl)-6-methoxyoxireno[4,5]cyclopenta[1,2-c]pyran-2-yl6-O-b-D-xylopyranosyl- (9CI))
- 55781-48-1(b-D-Glucopyranoside,(1S,4aR,5S,7S,7aS)-1,4a,5,6,7,7a-hexahydro-5,7-dihydroxy-7-methylcyclopenta[c]pyran-1-yl)
- 81720-06-1([(1aS,1bα,5aα,6aβ)-2α-(β-D-Glucopyranosyloxy)-1a,1b,2,5a,6,6a-hexahydro-1aβ-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-6α-yl]α-D-galactopyranoside)
- 2415-24-9(Catalpol)
- 81720-05-0(Rehmannioside A)
- 125290-14-4(β-D-Glucopyranoside, (1S,4aR,5R,6S,7R,7aS)-1,4a,5,6,7,7a-hexahydro-5,6,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl (9CI))
- 55941-48-5((4aR,7S,7aS)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl beta-D-glucopyranoside)
- 81026-61-1((2S,3S,4R,5R,6S)-2-(dihydroxymethyl)-6-{[(4aR,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy}tetrahydro-2H-pyran-2,3,4,5-tetrol (non-preferred name))
- 81720-07-2(Rehmannioside C)
推奨される供給者